molecular formula C11H15N3O5S B13402522 beta-Ureido-D-alpha-tosylaminopropionic Acid

beta-Ureido-D-alpha-tosylaminopropionic Acid

Cat. No.: B13402522
M. Wt: 301.32 g/mol
InChI Key: LCZLWCJYNPNMDN-SECBINFHSA-N
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Description

Beta-Ureido-D-alpha-tosylaminopropionic Acid: is a specialty compound used primarily in proteomics research. It has the molecular formula C11H15N3O5S and a molecular weight of 301.32 . This compound is known for its unique structure, which includes a ureido group and a tosylamino group, making it a valuable tool in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Ureido-D-alpha-tosylaminopropionic Acid typically involves multiple steps, starting with the preparation of the ureido and tosylamino groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions

Beta-Ureido-D-alpha-tosylaminopropionic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Beta-Ureido-D-alpha-tosylaminopropionic Acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a role in studying protein interactions and enzyme activities.

    Medicine: It is used in drug development and testing, particularly in the study of proteomics and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of beta-Ureido-D-alpha-tosylaminopropionic Acid involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with proteins, while the tosylamino group can participate in various chemical reactions. These interactions can affect enzyme activities and protein functions, making it a valuable tool in proteomics research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to beta-Ureido-D-alpha-tosylaminopropionic Acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the ureido and tosylamino groups. This combination provides distinct chemical properties and reactivity, making it particularly useful in specific research applications .

Properties

Molecular Formula

C11H15N3O5S

Molecular Weight

301.32 g/mol

IUPAC Name

(2R)-3-(carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C11H15N3O5S/c1-7-2-4-8(5-3-7)20(18,19)14-9(10(15)16)6-13-11(12)17/h2-5,9,14H,6H2,1H3,(H,15,16)(H3,12,13,17)/t9-/m1/s1

InChI Key

LCZLWCJYNPNMDN-SECBINFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CNC(=O)N)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)N)C(=O)O

Origin of Product

United States

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